

# Application Note: Quantification of Fesoterodine Fumarate Release from Extended-Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in-vitro dissolution testing and subsequent quantification of **Fesoterodine Fumarate** from extended-release tablets. The methodology is based on established scientific literature and regulatory guidance to ensure robust and reliable results for quality control and formulation development.

#### Introduction

**Fesoterodine Fumarate** is an antimuscarinic agent used for the treatment of overactive bladder.[1] Its formulation in extended-release tablets necessitates a well-defined dissolution protocol to characterize the drug release profile, ensuring therapeutic efficacy and safety. This application note outlines a comprehensive procedure for determining the in-vitro release of **Fesoterodine Fumarate** using USP Apparatus 2 (Paddle) followed by quantitation by High-Performance Liquid Chromatography (HPLC) with UV detection.

# **Experimental Workflow**

The overall experimental process for quantifying **Fesoterodine Fumarate** release is depicted in the following workflow diagram.





Click to download full resolution via product page

Caption: Experimental workflow for **Fesoterodine Fumarate** dissolution testing.

# Materials and Methods Materials and Reagents

- Fesoterodine Fumarate Extended-Release Tablets (e.g., 4 mg or 8 mg)
- Fesoterodine Fumarate Reference Standard
- Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>), analytical grade
- Sodium Hydroxide (NaOH), analytical grade
- Orthophosphoric Acid (H<sub>3</sub>PO<sub>4</sub>), analytical grade



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate, analytical grade
- Deionized Water (18.2 MΩ·cm)
- 0.45 μm Syringe Filters (e.g., PVDF or equivalent)

#### **Equipment**

- USP Dissolution Apparatus 2 (Paddle) with vessels and paddles
- · Constant temperature water bath
- High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Sonicator

# Experimental Protocols Preparation of Dissolution Medium (Phosphate Buffer, pH 6.8)

- Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in deionized water to prepare a phosphate buffer solution.
- Adjust the pH to  $6.8 \pm 0.05$  using a solution of Sodium Hydroxide or Orthophosphoric Acid.
- Filter and degas the buffer before use.

# **Dissolution Testing Procedure**



- Set up the USP Apparatus 2 (Paddle) and pre-heat 900 mL of the dissolution medium (Phosphate Buffer, pH 6.8) to 37 ± 0.5 °C in each vessel.[1][2]
- Once the temperature has equilibrated, carefully place one Fesoterodine Fumarate
  extended-release tablet into each vessel, ensuring it settles at the bottom before starting the
  paddle rotation.
- Start the paddle rotation at 75 RPM.[2] Note: Some methods also use 100 RPM.[1]
- Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals. Recommended sampling times are 1, 2, 4, 6, 8, 10, 12, and 20 hours.[2][3]
- Immediately filter the withdrawn samples through a 0.45 μm syringe filter into HPLC vials.
- Replace the volume of the withdrawn aliquot with an equal volume of fresh, pre-warmed dissolution medium.

## **Preparation of Standard and Sample Solutions for HPLC**

- Standard Stock Solution: Accurately weigh a suitable amount of Fesoterodine Fumarate
  reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to
  obtain a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations that bracket the expected concentrations of the dissolution samples.
- Sample Solutions: The filtered aliquots from the dissolution testing serve as the sample solutions. Further dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.

# **HPLC Quantification Method**

The quantification of **Fesoterodine Fumarate** is performed using a stability-indicating reversed-phase HPLC method.

 Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions.



| Parameter                                                                                                                                           | Value                                              |
|-----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|
| Column                                                                                                                                              | C18, e.g., Inertsil ODS-3V (150mm × 4.6mm, 5μm)[4] |
| Mobile Phase                                                                                                                                        | Buffer:Methanol (42:58, v/v)[4]                    |
| Buffer: 1.15g Ammonium dihydrogen<br>orthophosphate and 2.0mL Triethylamine in<br>1000mL water, pH adjusted to 3.0 with<br>Orthophosphoric acid.[4] |                                                    |
| Flow Rate                                                                                                                                           | 1.0 mL/min[4]                                      |
| Column Temperature                                                                                                                                  | 30 °C[4]                                           |
| Detection Wavelength                                                                                                                                | 210 nm[4]                                          |
| Injection Volume                                                                                                                                    | 10 μL[4]                                           |

#### Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Integrate the peak area corresponding to Fesoterodine Fumarate.

# Data Presentation and Calculations Calculation of Fesoterodine Fumarate Concentration

The concentration of **Fesoterodine Fumarate** in the dissolution samples is determined from the calibration curve generated from the standard solutions.

Equation:Concentration (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) Intercept

# **Calculation of Cumulative Percent Drug Released**



The cumulative percentage of **Fesoterodine Fumarate** released at each time point is calculated using the following formula, accounting for the replacement of dissolution medium:

- Equation: % Released at time n = [ (C\_n \* V\_t) +  $\Sigma$ (C\_{i-1} \* V\_s) ] / Label Claim \* 100 Where:
  - C\_n = Concentration of Fesoterodine Fumarate at time point n
  - V\_t = Total volume of the dissolution medium (900 mL)
  - C\_{i-1} = Concentration of Fesoterodine Fumarate at the previous time point
  - V\_s = Volume of the sample withdrawn (5 mL)
  - Label Claim = Amount of **Fesoterodine Fumarate** in the tablet (e.g., 4 mg or 8 mg)

#### **Data Summary Tables**

The results should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Dissolution Test Parameters

| Parameter          | Condition                             |
|--------------------|---------------------------------------|
| Apparatus          | USP Apparatus 2 (Paddle)              |
| Dissolution Medium | 900 mL of Phosphate Buffer, pH 6.8[1] |
| Temperature        | 37 ± 0.5 °C[1]                        |
| Paddle Speed       | 75 RPM[2]                             |
| Sampling Times     | 1, 2, 4, 6, 8, 10, 12, 20 hours[2][3] |

Table 2: HPLC Analytical Method Parameters



| Parameter          | Condition                                                                       |
|--------------------|---------------------------------------------------------------------------------|
| Column             | C18, 150mm × 4.6mm, 5µm[4]                                                      |
| Mobile Phase       | Ammonium dihydrogen orthophosphate buffer (pH 3.0) and Methanol (42:58, v/v)[4] |
| Flow Rate          | 1.0 mL/min[4]                                                                   |
| Detection          | UV at 210 nm[4]                                                                 |
| Column Temperature | 30 °C[4]                                                                        |
| Injection Volume   | 10 μL[4]                                                                        |

Table 3: Example Dissolution Profile Data

| Time (hours) | Cumulative % Released (Mean ± SD, n=6) |
|--------------|----------------------------------------|
| 1            |                                        |
| 2            |                                        |
| 4            |                                        |
| 6            |                                        |
| 8            |                                        |
| 10           |                                        |
| 12           | _                                      |
| 20           | <del>-</del>                           |

## Conclusion

The protocol described in this application note provides a robust and reliable method for quantifying the release of **Fesoterodine Fumarate** from extended-release tablets. Adherence to these procedures will ensure accurate and reproducible dissolution profiles, which are critical for quality control, formulation development, and regulatory submissions. The use of a stability-



indicating HPLC method ensures that the quantification is specific for the active pharmaceutical ingredient.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and fesoterodine fumarate PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: Quantification of Fesoterodine Fumarate Release from Extended-Release Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195124#protocol-for-quantifying-fesoterodine-fumarate-release-from-extended-release-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com